molecular formula C20H22N4O3S2 B3311021 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine CAS No. 946238-86-4

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Cat. No.: B3311021
CAS No.: 946238-86-4
M. Wt: 430.5 g/mol
InChI Key: MCXBJZOXNMQFTI-UHFFFAOYSA-N
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Description

The compound 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine features a pyridazine core substituted at position 3 with a 4-((2-methoxy-5-methylphenyl)sulfonyl)piperazine group and at position 6 with a thiophen-2-yl moiety. The sulfonyl-piperazine moiety is a common pharmacophore in medicinal chemistry, often enhancing binding affinity and metabolic stability due to its electron-withdrawing properties and ability to engage in hydrogen bonding .

Properties

IUPAC Name

3-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-15-5-7-17(27-2)19(14-15)29(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)18-4-3-13-28-18/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXBJZOXNMQFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine is a complex organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structural framework characterized by:

  • Pyridazine core : A five-membered ring containing two nitrogen atoms.
  • Piperazine ring : A six-membered ring with two nitrogen atoms, enhancing its pharmacological properties.
  • Sulfonyl group : This functional group contributes to the compound's reactivity and interaction with biological targets.
  • Methoxy and methyl substitutions : These modifications on the phenyl ring may enhance biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. It interacts with various molecular targets, influencing biochemical pathways that could lead to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anticancer PropertiesExhibits potential in inhibiting cancer cell proliferation.
Anti-inflammatory EffectsModulates inflammatory pathways, potentially reducing inflammation.
Antimicrobial ActivityShows efficacy against certain bacterial strains.
Neurological ApplicationsPreliminary studies suggest potential benefits in treating neurological disorders.

The biological activity of 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It potentially modulates receptor activity, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Studies : In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, suggesting it may serve as a lead compound for cancer therapeutics .
  • Anti-inflammatory Research : The compound has been evaluated for its ability to reduce pro-inflammatory cytokines in cellular models, indicating a mechanism that could be beneficial for inflammatory diseases .
  • Antimicrobial Testing : Preliminary data show that it exhibits antimicrobial properties against specific bacterial strains, warranting further investigation into its potential as an antibacterial agent .

Synthesis and Production

The synthesis of 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions:

  • Preparation of the pyridazine core.
  • Introduction of the piperazine ring and sulfonyl group through specific reagents.
  • Optimization of reaction conditions to maximize yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous pyridazine derivatives, focusing on substituent variations and their implications:

Compound Name / ID (Evidence Source) Pyridazine Substituents (Position 3) Pyridazine Substituents (Position 6) Key Structural Differences vs. Target Compound Potential Functional Implications
Target Compound 4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl Thiophen-2-yl Optimized for balanced lipophilicity and binding
3-(3-Nitrophenyl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine 3-Nitrophenyl (electron-withdrawing) Pyridin-3-ylmethylsulfanyl (sulfanyl linkage) Sulfanyl (S) vs. sulfonyl (SO₂); phenyl vs. thiophene Reduced electron withdrawal; altered target interactions
3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine 4-Ethoxyphenyl (electron-donating) Pyridin-2-ylmethylsulfanyl Ethoxy group enhances electron density; sulfanyl linkage Increased solubility; potential metabolic oxidation
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid Piperidine-3-carboxylic acid (3-Methoxyphenyl)sulfanyl Carboxylic acid introduces polarity; methoxy vs. methyl Enhanced solubility; pH-dependent ionization
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione 4-Methoxyphenylpiperazinyl-sulfonyl — (pyrimidine-dione core) Pyrimidine-dione vs. pyridazine; absence of thiophene Different scaffold; potential kinase inhibition

Electronic and Steric Effects

  • Sulfonyl vs. Sulfanyl Linkages : The target’s sulfonyl group (SO₂) is strongly electron-withdrawing, enhancing hydrogen-bond acceptor capacity compared to sulfanyl (S) analogs . This may improve target binding but reduce metabolic stability due to susceptibility to enzymatic reduction.
  • Thiophene vs. Pyridine/Phenyl : The thiophen-2-yl group provides a smaller, sulfur-containing heterocycle compared to pyridine or phenyl substituents. This may reduce steric hindrance and increase π-stacking efficiency in hydrophobic pockets .

Pharmacological Considerations

  • Pyridazine Core : Pyridazine derivatives are less common than pyrimidines or pyrazines in drug design, but their nitrogen arrangement may confer unique binding modes, such as selective kinase inhibition .

Research Findings and Hypotheses

While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

  • Anticancer Potential: Pyridazines with sulfonamide groups (e.g., 5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione) have shown kinase inhibitory activity . The target’s sulfonyl-piperazine group may similarly target ATP-binding pockets.
  • Neuroactive Applications : Piperazine derivatives are prevalent in antidepressants and antipsychotics. The thiophene moiety, as seen in 4-(thiophen-2-yl)-1H-pyrazol-5-amine , could modulate serotonin receptor affinity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine?

  • Methodological Answer : Synthesis involves three key stages:

Pyridazine Core Formation : Cyclocondensation of precursors (e.g., hydrazine derivatives with diketones) under reflux in polar aprotic solvents (e.g., DMF) .

Sulfonylpiperazine Introduction : Nucleophilic substitution of the pyridazine intermediate with a sulfonylated piperazine derivative, requiring controlled pH (7–9) and catalysts like triethylamine to enhance reactivity .

Thiophene Functionalization : Suzuki-Miyaura coupling or direct substitution to attach the thiophen-2-yl group, using palladium catalysts and inert conditions (argon atmosphere) .

  • Key Considerations : Optimize reaction time (6–24 hours) and temperature (60–120°C) to avoid side products like over-sulfonylation or ring-opening .

Q. Which spectroscopic and computational methods are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to map proton environments (e.g., piperazine NH at δ 2.8–3.2 ppm, thiophene protons at δ 6.5–7.2 ppm) and confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ≈ 469.12 Da) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects of the sulfonyl group and thiophene moiety .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer :

  • Computational Docking : Use software like AutoDock to screen against kinase or GPCR libraries, prioritizing targets with high binding affinity to the sulfonylpiperazine group .
  • In Vitro Binding Assays : Radioligand displacement assays (e.g., for serotonin receptors) to quantify IC50 values .
  • Gene Knockout Models : Validate target relevance by comparing activity in wild-type vs. knockout cell lines (e.g., CRISPR-edited cells) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side reactions?

  • Methodological Answer :

  • Design of Experiments (DOE) : Apply factorial design to test variables: solvent polarity (DMF vs. THF), catalyst loading (5–20 mol%), and temperature gradients. Use response surface models to identify optimal conditions .
  • Byproduct Analysis : LC-MS or TLC monitoring to detect intermediates (e.g., desulfonylated byproducts) and adjust stoichiometry or quenching protocols .

Q. How should contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media, 48-hour incubation) to isolate variables .
  • Metabolite Profiling : Use HPLC-MS to assess stability in biological matrices; unstable metabolites (e.g., oxidized thiophene derivatives) may explain discrepancies .
  • Structural Analog Comparison : Test analogs (e.g., fluorophenyl or oxadiazole variants) to determine if activity is scaffold-specific or substituent-dependent .

Q. What strategies enable structure-activity relationship (SAR) analysis for this compound?

  • Methodological Answer :

  • Substituent Modulation : Synthesize derivatives with altered sulfonyl groups (e.g., 4-fluoro-3-methylphenyl vs. 2-methoxy-5-methylphenyl) to assess impact on target affinity .
  • Pharmacophore Mapping : Overlay crystal structures of analogs to identify critical hydrogen-bonding (sulfonyl oxygen) or hydrophobic (thiophene) interactions .
  • Free-Wilson Analysis : Quantify contributions of individual moieties (e.g., piperazine ring) to overall activity using regression models .

Q. How can researchers address contradictory mechanistic hypotheses (e.g., enzyme inhibition vs. receptor antagonism)?

  • Methodological Answer :

  • Multi-Omics Profiling : Integrate transcriptomics (RNA-seq) and proteomics (SILAC) data to identify downstream pathways (e.g., MAPK vs. cAMP) perturbed by the compound .
  • Orthogonal Assays : Compare results from enzyme activity assays (e.g., kinase inhibition) with cellular functional assays (e.g., cAMP accumulation) to distinguish direct vs. indirect effects .
  • Biolayer Interferometry : Measure real-time binding kinetics to purified targets (e.g., kinases) to confirm direct interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

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